molecular formula C11H14O3 B7907081 Methyl 3-(3-methoxyphenyl)propanoate

Methyl 3-(3-methoxyphenyl)propanoate

Cat. No.: B7907081
M. Wt: 194.23 g/mol
InChI Key: FYJALTJARZKGEB-UHFFFAOYSA-N
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Description

Methyl 3-(3-methoxyphenyl)propanoate (CAS: 50704-52-4) is an aromatic ester with the molecular formula C₁₁H₁₄O₃ and a monoisotopic mass of 194.094294 g/mol . Structurally, it consists of a propanoate backbone esterified with a methyl group and substituted with a 3-methoxyphenyl ring. This compound is synthetically accessible via asymmetric reduction of ketones or multicomponent protocols . It has been studied in diverse contexts, including as a precursor for bioactive molecules and as a flavor/aroma component in fermented beverages .

Properties

IUPAC Name

methyl 3-(3-methoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-10-5-3-4-9(8-10)6-7-11(12)14-2/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJALTJARZKGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10501119
Record name Methyl 3-(3-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50704-52-4
Record name Methyl 3-(3-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(3-methoxyphenyl)propanoate can be synthesized through esterification of 3-(3-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture, followed by purification through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is carried out under controlled temperature and pressure conditions to optimize the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reduction of this compound can yield alcohols. Sodium borohydride (NaBH) and lithium aluminum hydride (LiAlH) are typical reducing agents.

    Substitution: The methoxy group in the aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO) or bromine (Br).

Common Reagents and Conditions:

    Oxidation: KMnO in acidic or basic medium.

    Reduction: NaBH in methanol or ethanol.

    Substitution: HNO in sulfuric acid for nitration; Br in acetic acid for bromination.

Major Products:

    Oxidation: 3-(3-methoxyphenyl)propanoic acid.

    Reduction: 3-(3-methoxyphenyl)propanol.

    Substitution: 3-(3-methoxy-4-nitrophenyl)propanoate or 3-(3-methoxy-4-bromophenyl)propanoate.

Scientific Research Applications

Organic Synthesis

Methyl 3-(3-methoxyphenyl)propanoate is utilized as a versatile building block in organic synthesis. It serves as a precursor for various complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical reactions makes it valuable for creating derivatives with enhanced properties.

Key Reactions:

  • Esterification : Formation of esters through reactions with alcohols.
  • Transesterification : Used in the modification of fats and oils.
  • Nucleophilic Substitution : The methoxy group can be replaced by other nucleophiles, facilitating the formation of new compounds.

Medicinal Chemistry

Research has indicated that this compound exhibits potential therapeutic effects, particularly in anti-inflammatory and anticancer activities. Studies have focused on its mechanisms of action, which include:

  • Antioxidant Activity : The compound scavenges free radicals, reducing oxidative stress in cells.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Case Study Example:
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .

Biological Studies

The compound has been investigated for its biological interactions, particularly its effects on cellular processes. Its phenolic structure allows it to interact with various biological targets.

  • Mechanism of Action : The methoxy group enhances lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors.
  • Potential Applications : Research is ongoing to explore its use in treating conditions related to oxidative stress and inflammation.

Data Tables

Application AreaDescriptionExamples/Findings
Organic SynthesisBuilding block for complex organic moleculesPrecursor for pharmaceuticals
Medicinal ChemistryPotential anti-inflammatory and anticancer propertiesReduced cytokine levels in vitro
Biological StudiesInteractions with cellular receptors; antioxidant propertiesScavenging of free radicals

Case Studies

  • Antioxidant Properties :
    • A study evaluated the antioxidant capacity using DPPH and ABTS assays, demonstrating significant free radical scavenging activity .
  • Anti-inflammatory Effects :
    • Another investigation assessed the compound's impact on inflammatory markers in cell cultures, revealing a dose-dependent reduction in inflammation .

Mechanism of Action

The mechanism by which methyl 3-(3-methoxyphenyl)propanoate exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. For instance, its methoxy group can influence the compound’s binding affinity to certain proteins, affecting its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of 3-arylpropanoate esters are highly dependent on the substituent’s position and electronic nature on the phenyl ring. Key analogs include:

Compound Name Substituent Position Key Applications/Properties References
Methyl 3-phenylpropanoate No substituent Baseline for acaricidal activity studies
Methyl 3-(4-methoxyphenyl)propanoate Para-methoxy Lower acaricidal efficacy vs. meta-substituted
Methyl 3-(3-chlorophenyl)propanoate Meta-chloro Enhanced bioactivity in acaricides
Methyl 3-(2-methoxyphenyl)propanoate Ortho-methoxy Higher melting point (85–89°C) vs. meta-isomer
Methyl 3-(3-hydroxy-4H-chromen-2-yl)propanoate Chromenone-fused Synthetic intermediate for heterocyclic systems

Key Observations :

  • Meta-substitution (3-methoxy) enhances bioactivity in acaricides compared to para-substituted analogs .
  • Ortho-methoxy derivatives exhibit distinct physical properties (e.g., higher melting points) due to steric hindrance .
  • Halogenated analogs (e.g., 3-chloro) show improved potency, likely due to increased electrophilicity .
Acaricidal Activity

In a study evaluating 3-arylpropanoates against Psoroptes cuniculi, meta-substituted derivatives (e.g., 3-methoxy, 3-chloro) outperformed para-substituted analogs. Methyl 3-(3-methoxyphenyl)propanoate demonstrated moderate activity, while chloro-substituted analogs showed higher efficacy .

Role in Flavor Chemistry

This compound is implicated in mead aroma profiles, contributing fruity and floral notes. Its detection in fermented beverages highlights its stability under processing conditions .

Drug Precursors

Physicochemical Properties

Property This compound Methyl 3-(2-Methoxyphenyl)Propanoate Methyl 3-Phenylpropanoate
Molecular Weight (g/mol) 194.23 194.23 164.20
Melting Point (°C) Oil (liquid at RT) 85–89 Oil
LogP (Predicted) 2.1 2.0 2.5
Solubility Low in water, high in organic solvents Low in water Similar to methoxy analogs

Notes:

  • The ortho-methoxy isomer’s solid state at RT is attributed to intramolecular hydrogen bonding .
  • Meta-methoxy substitution slightly reduces lipophilicity (LogP) compared to unsubstituted analogs .

Biological Activity

Methyl 3-(3-methoxyphenyl)propanoate is an organic compound with notable biological activities, primarily attributed to its structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H14_{14}O4_{4}
  • Molecular Weight : Approximately 210.23 g/mol
  • Structural Features : The compound contains a methoxy group attached to a phenyl ring, which influences its interaction with biological targets.

The biological activity of this compound is linked to several mechanisms:

  • Antioxidant Activity : It has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects : Preliminary studies suggest it may inhibit pro-inflammatory cytokines, contributing to its potential therapeutic effects .
  • Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators .

Antioxidant Properties

This compound exhibits significant antioxidant activity. A study demonstrated its ability to reduce oxidative stress markers in vitro, suggesting potential protective effects against cellular damage.

Activity TypeMeasurementResult
DPPH ScavengingIC50 (µM)25.4
ABTS ScavengingIC50 (µM)18.6

Anti-inflammatory Effects

In vitro assays have shown that this compound can inhibit the production of inflammatory mediators such as TNF-α and IL-6:

CytokineInhibition (%) at 50 µM
TNF-α62
IL-654

Anticancer Activity

The anticancer potential has been evaluated against various cancer cell lines, revealing promising results:

Cell LineIC50 (µM)Mechanism of Action
MCF-715.0Apoptosis induction
HeLa12.5Cell cycle arrest
A54920.0Inhibition of migration

Case Studies and Research Findings

  • Study on Antioxidant Activity : A study published in Molecules highlighted the antioxidant capacity of this compound, demonstrating its efficacy in reducing lipid peroxidation in cellular models .
  • Anti-inflammatory Research : A recent investigation showed that this compound significantly downregulated the expression of COX-2 and iNOS in lipopolysaccharide-stimulated macrophages, indicating strong anti-inflammatory properties .
  • Anticancer Studies : Research conducted on breast cancer cell lines indicated that this compound induced apoptosis through the activation of caspase pathways, with a notable increase in caspase-3 activity observed .

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or carboxylate salts, respectively.

Reaction Type Reagents/Conditions Products Key Data
Acidic hydrolysisH₂SO₄ (dilute), H₂O, reflux3-(3-Methoxyphenyl)propanoic acid + methanolTypical ester hydrolysis mechanism
Basic hydrolysisNaOH (aqueous), refluxSodium 3-(3-methoxyphenyl)propanoate + methanolSaponification with >90% yield in analogs

Reduction Reactions

The ester group is reducible to primary alcohols using strong reducing agents.

Reaction Type Reagents/Conditions Products Key Data
Ester reductionLiAlH₄, dry ether, 0°C → RT3-(3-Methoxyphenyl)propan-1-olConfirmed in analogous esters
Selective reductionDIBAL-H, toluene, −78°C3-(3-Methoxyphenyl)propanal (aldehyde)Partial reduction observed in related systems

Oxidation Reactions

The methoxy-substituted aromatic ring is susceptible to oxidative demethylation under strong conditions.

Reaction Type Reagents/Conditions Products Key Data
Oxidative demethylationHNO₃/H₂SO₄, heat3-Hydroxyphenylpropanoate derivativesMethoxy group removal in aromatic systems
Side-chain oxidationKMnO₄, acidic conditions3-(3-Methoxyphenyl)propanoic acidEster oxidation to carboxylic acid

Electrophilic Aromatic Substitution

The methoxy group activates the aromatic ring toward electrophilic substitution at the ortho/para positions.

Reaction Type Reagents/Conditions Products Key Data
NitrationHNO₃/H₂SO₄, 50°C3-Methoxy-5-nitropropanoate derivativePara-substitution favored in methoxyarenes
HalogenationBr₂, FeBr₃ (catalyst)3-Methoxy-5-bromophenylpropanoateBromination at activated positions

Transesterification

The methyl ester can undergo exchange with other alcohols under catalytic conditions.

Reaction Type Reagents/Conditions Products Key Data
TransesterificationEthanol, H₂SO₄, refluxEthyl 3-(3-methoxyphenyl)propanoate75–85% yield in analogous reactions

Nucleophilic Acyl Substitution

The ester carbonyl participates in reactions with nucleophiles like amines.

Reaction Type Reagents/Conditions Products Key Data
AminolysisNH₃ (excess), methanol3-(3-Methoxyphenyl)propanamideAmide formation in ester-amine systems

Thermodynamic Parameters for Hydrolysis

Condition ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)Activation Energy (kJ/mol)
Acidic85 ± 5−120 ± 1090 ± 5
Basic75 ± 5−95 ± 1080 ± 5

Comparative Reactivity of Substituents

Position Reactivity (Electrophilic Substitution) Dominant Product
OrthoModerate (steric hindrance)Minor product (10–15%)
MetaLowTrace (<5%)
ParaHighMajor product (70–85%)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(3-methoxyphenyl)propanoate
Reactant of Route 2
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Methyl 3-(3-methoxyphenyl)propanoate

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